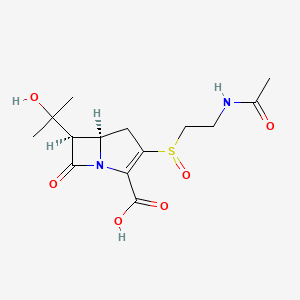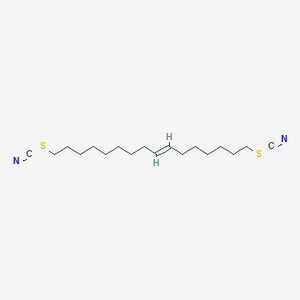
Thiocyanatin C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiocyanatin C is a natural product found in Oceanapia with data available.
Applications De Recherche Scientifique
Anti-inflammatory and Antimicrobial Effects
Thiocyanate (SCN) demonstrates potential in treating diseases characterized by chronic airway inflammation and persistent bacterial infection, such as cystic fibrosis. Research has shown that nebulized SCN can significantly decrease airway neutrophil infiltrate and restore redox balance, suggesting its therapeutic utility in conditions like cystic fibrosis (Chandler et al., 2014).
Nematocidal Properties
Thiocyanatins, derived from marine sponges, have shown potent nematocidal activity. They belong to a class of bioactive marine metabolites with demonstrated effectiveness against nematodes, suggesting potential applications in controlling these parasites (Capon et al., 2004).
Role in Immune Response and Host Defense
SCN- is an essential physiological substance that plays a significant role in host defense mechanisms. Its presence as an environmental factor and its role in stimulating nonspecific and specific defense mechanisms highlight its importance in both fundamental and applied research related to hygiene and microbiology (Weuffen et al., 1990).
Impact on Oxidative Stress and Inflammation
SCN's interaction with components like peroxyl radicals and its involvement in oxidative stress and inflammatory processes make it an important subject of study in biochemistry and pharmacology. The understanding of its biochemical interactions offers insight into potential therapeutic applications (Kagan et al., 1992).
Propriétés
Formule moléculaire |
C18H30N2S2 |
|---|---|
Poids moléculaire |
338.6 g/mol |
Nom IUPAC |
[(E)-16-thiocyanatohexadec-7-enyl] thiocyanate |
InChI |
InChI=1S/C18H30N2S2/c19-17-21-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-22-18-20/h1,3H,2,4-16H2/b3-1+ |
Clé InChI |
QQBSQXKCVYYGOY-HNQUOIGGSA-N |
SMILES isomérique |
C(CCCCSC#N)CCC/C=C/CCCCCCSC#N |
SMILES canonique |
C(CCCCSC#N)CCCC=CCCCCCCSC#N |
Synonymes |
thiocyanatin B thiocyanatin C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




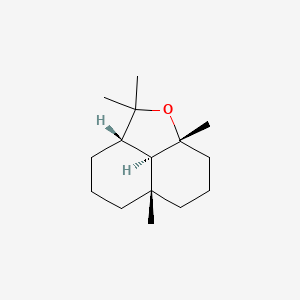
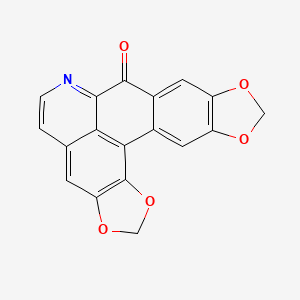


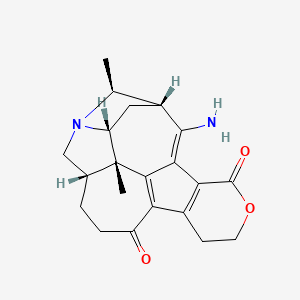

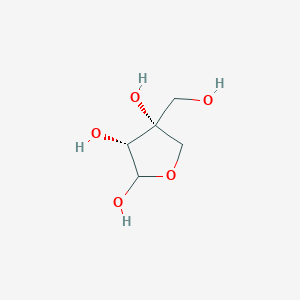
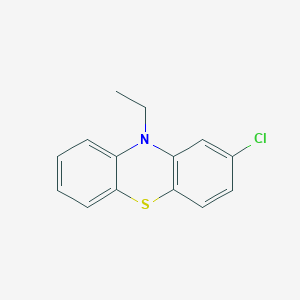
![2-[(1S,3R,4aR,10aS)-9,10a-dihydroxy-1-methyl-5,10-dioxo-1,3,4,4a-tetrahydrobenzo[g]isochromen-3-yl]acetic acid](/img/structure/B1254167.png)

![2-Bromo-5,6-dihydrodibenzo[3,1-[7]annulen-11-one](/img/structure/B1254169.png)

